

Zirconium nitride surface energy and wettability studies

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Compound of Interest

Compound Name: *Zirconium nitride*

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Introduction to Zirconium Nitride Surface Properties

Zirconium nitride (ZrN) is a hard, refractory ceramic material known for its high melting point, chemical stability, and excellent wear and corrosion resistance.^{[1][2][3]} These properties make it a highly desirable coating material in various fields, including cutting tools, decorative finishes, and biomedical implants.^{[2][4][5]} The performance of ZrN in these applications is critically dependent on its surface properties, namely surface energy and wettability.

Wettability, which describes how a liquid behaves on a solid surface, is governed by the interplay between the liquid's surface tension and the solid's surface free energy.^[6] A low contact angle indicates high wettability (hydrophilicity), which is crucial for applications requiring good adhesion of coatings or biological fluids. Conversely, a high contact angle signifies low wettability (hydrophobicity), a desirable trait for creating self-cleaning or anti-fouling surfaces.^[7] This guide provides a comprehensive overview of the methods used to study and quantify the surface energy and wettability of **zirconium nitride** films.

Quantitative Analysis of ZrN Wettability

The wettability of ZrN films is highly sensitive to the deposition parameters, which influence the film's stoichiometry, microstructure, and surface roughness.^{[8][9]} Studies have shown a direct correlation between the nitrogen content in the deposition atmosphere and the resulting surface properties.

Influence of Deposition Conditions on Wettability

The contact angle of water on ZrN surfaces can be tailored by controlling the gas flow rates during the reactive sputtering process. An increase in the nitrogen flow rate during deposition has been observed to increase the water contact angle, indicating a shift towards a more hydrophobic surface.[\[9\]](#) This change is often accompanied by variations in surface roughness.[\[9\]](#)[\[10\]](#)

Deposition Parameter (Ar:N ₂ Gas Ratio)	Surface Roughness (Ra)	Water Contact Angle (θ)	Reference
20:4 sccm	0.9 nm	82.5°	[9]
20:8 sccm	1.1 nm	85.1°	[9]
20:12 sccm	1.3 nm	91.3°	[9]
20:16 sccm	1.8 nm	95.7°	[9]
20:20 sccm	2.1 nm	99.5°	[9]

Table 1: Summary of quantitative data showing the effect of Ar:N₂ gas ratio on the surface roughness and water contact angle of ZrN films deposited by reactive magnetron sputtering.[\[9\]](#)

Surface Energy of Zirconium-Based Nitride Films

Surface free energy (SFE) is the excess energy at the surface of a material compared to the bulk. It is a critical parameter for understanding and predicting adhesion, coating performance, and biocompatibility.[\[7\]](#) There is an inverse relationship between surface energy and contact angle; surfaces with higher surface energy are generally more hydrophilic (lower contact angle).[\[10\]](#)[\[11\]](#)

For zirconium oxide-nitride films, an increase in nitrogen flow rate was found to increase the contact angle while decreasing the total surface energy.

Nitrogen Flow Rate (sccm)	Water Contact Angle (θ)	Surface Energy (mJ/m ²)	Reference
66	98°	23.1	[10]
72	101°	20.5	[10]
78	103°	18.2	[10]
84	105°	16.5	[10]
90	107°	14.8	[10]

Table 2: Quantitative data for zirconium oxide-nitride films, illustrating the inverse relationship between contact angle and total surface energy as a function of nitrogen flow rate during deposition.[\[10\]](#)

Experimental Protocols

Accurate characterization of ZrN surface properties requires precise and well-defined experimental procedures. The following sections detail the common methodologies for sample preparation and measurement.

ZrN Film Deposition: Reactive Magnetron Sputtering

Zirconium nitride thin films are commonly prepared using physical vapor deposition (PVD) techniques like reactive magnetron sputtering.[\[9\]](#)

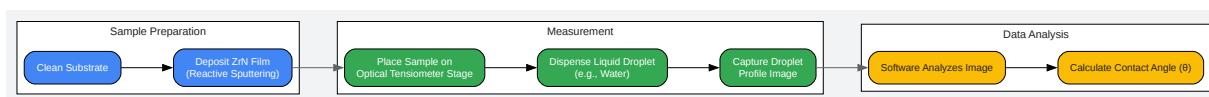
- **Substrate Preparation:** Substrates (e.g., silicon wafers, glass, or steel) are cleaned ultrasonically in acetone and ethanol to remove organic contaminants, followed by drying with nitrogen gas.
- **Vacuum Chamber:** The substrates are loaded into a high-vacuum sputtering chamber, which is then evacuated to a base pressure typically below 10^{-5} Pa to minimize impurities.
- **Sputtering Process:** High-purity argon (Ar) is introduced into the chamber as the sputtering gas. A high voltage is applied to a zirconium (Zr) target, creating a plasma. Ar⁺ ions bombard the Zr target, ejecting Zr atoms.

- Reactive Deposition: Nitrogen (N₂) is simultaneously introduced into the chamber as a reactive gas. The sputtered Zr atoms react with the nitrogen to form a ZrN film on the substrate surface.
- Parameter Control: Key parameters such as Ar:N₂ gas flow ratio, substrate temperature, and sputtering power are precisely controlled to tailor the film's stoichiometry, crystal structure, and surface morphology.[8][9]

Wettability Measurement: Sessile Drop Method

The sessile drop method is the most common technique for measuring the contact angle of a liquid on a solid surface.[12] It is typically performed using an optical tensiometer or a contact angle goniometer.[13][14]

- Sample Placement: The ZrN-coated substrate is placed on a flat, level sample stage.
- Droplet Deposition: A microliter syringe is used to carefully dispense a small droplet (typically 2-5 μ L) of a probe liquid (e.g., deionized water) onto the sample surface.[15] The dispensing should be done gently and close to the surface to minimize impact energy.
- Image Capture: A high-resolution camera, positioned horizontally to the sample stage and illuminated by a diffuse light source, captures a profile image of the sessile drop.[14]
- Contact Angle Analysis: Software analyzes the captured image. It identifies the three-phase (solid-liquid-gas) contact points at the base of the droplet and fits a mathematical model (e.g., Young-Laplace) to the droplet's shape to calculate the static contact angle.[16]
- Multiple Measurements: Measurements are typically repeated at several different locations on the surface to ensure statistical reliability and account for any surface heterogeneity.



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Workflow for contact angle measurement using the sessile drop method.

Surface Energy Calculation: Owens, Wendt, Rabel, and Kaelble (OWRK) Method

The OWRK method is a widely used model to calculate the surface free energy of a solid by partitioning it into two components: a dispersive (nonpolar) component and a polar component. [17][18] This requires measuring the contact angle with at least two different probe liquids with known surface tension components.[19]

- **Liquid Selection:** Two probe liquids are chosen. One should be predominantly polar (e.g., deionized water), and the other predominantly dispersive (e.g., diiodomethane).[19]
- **Contact Angle Measurement:** The sessile drop method is used to measure the contact angle (θ) of each probe liquid on the ZrN surface.
- **Applying the OWRK Equation:** The OWRK method combines Young's Equation with the geometric mean approach for interfacial interactions, resulting in the following linear equation:

$$Y = mX + b$$

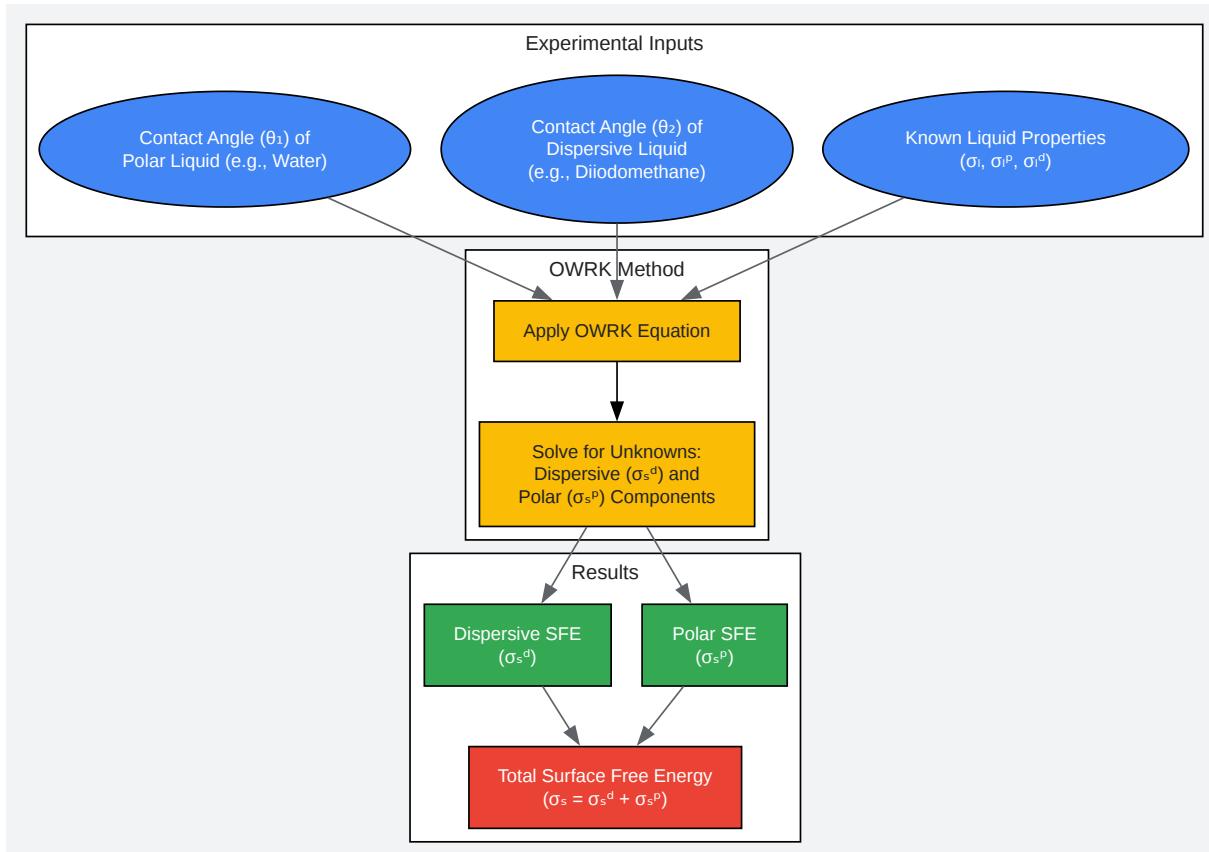
Where:

- $Y = (\sigma_l(1 + \cos\theta)) / (2 * \sqrt{(\sigma_l^d)})$
- $X = \sqrt{(\sigma_l^p)} / \sqrt{(\sigma_l^d)}$
- $m = \sqrt{(\sigma_s^p)}$
- $b = \sqrt{(\sigma_s^d)}$

(σ_l = total surface tension of the liquid; σ_l^d = dispersive component of the liquid; σ_l^p = polar component of the liquid; σ_s^d = dispersive component of the solid; σ_s^p = polar component of the solid)

- **Calculation:** By plotting Y versus X for the two liquids, the slope (m) and y-intercept (b) of the resulting line are determined. The polar (σ_s^p) and dispersive (σ_s^d) components of the solid's

surface energy are then calculated as the square of the slope and intercept, respectively. The total surface free energy (σ_s) is the sum of these two components ($\sigma_s = \sigma_s^P + \sigma_s^D$).



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